![molecular formula C11H14N4O B11727089 1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)
1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxymethyl group attached to the triazole ring and a phenylmethanamine moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formamide or its derivatives.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a methylation reaction using methanol and a suitable methylating agent such as methyl iodide.
Attachment of the Phenylmethanamine Moiety: The phenylmethanamine moiety can be attached through a nucleophilic substitution reaction involving a suitable leaving group on the triazole ring and phenylmethanamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
1-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure.
Comparaison Avec Des Composés Similaires
3-(Methoxymethyl)-1-methyl-1H-1,2,4-triazole: A similar triazole derivative with a methoxymethyl group and a methyl group instead of the phenylmethanamine moiety.
3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine: Another heterocyclic compound with a methoxymethyl group but a different ring structure.
1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone: A compound with a similar methoxymethyl group but a different core structure.
Uniqueness: 1-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine is unique due to its specific combination of functional groups and its potential biological activities. The presence of the triazole ring, methoxymethyl group, and phenylmethanamine moiety contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14N4O |
|---|---|
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-phenylmethanamine |
InChI |
InChI=1S/C11H14N4O/c1-16-7-9-13-11(15-14-9)10(12)8-5-3-2-4-6-8/h2-6,10H,7,12H2,1H3,(H,13,14,15) |
Clé InChI |
GVLJWEWGNXPOMQ-UHFFFAOYSA-N |
SMILES canonique |
COCC1=NC(=NN1)C(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



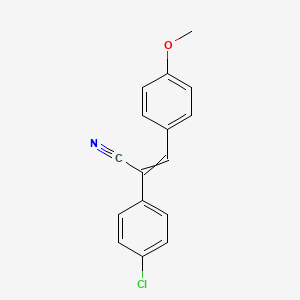
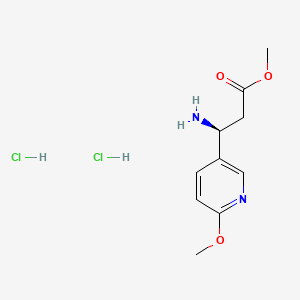
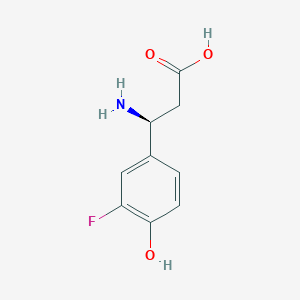

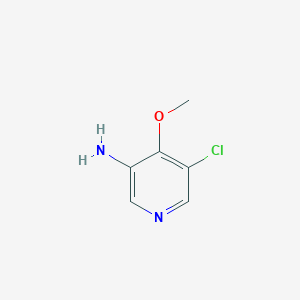
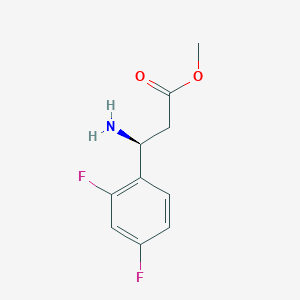
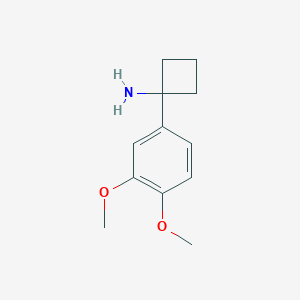
![1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)
![3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol](/img/structure/B11727079.png)
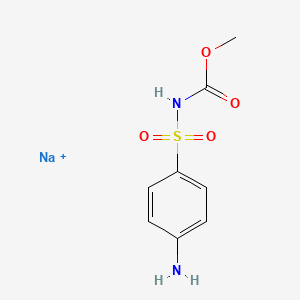
![2-cyano-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide](/img/structure/B11727091.png)

![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride](/img/structure/B11727105.png)
